molecular formula C8H6N2O2S B6590633 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 116137-75-8

6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6590633
CAS No.: 116137-75-8
M. Wt: 194.21 g/mol
InChI Key: KTUATLIOJJVVNH-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 116137-75-8) is a high-purity chemical building block belonging to the class of thieno[2,3-d]pyrimidine derivatives, a privileged scaffold in medicinal chemistry known for its myriad pharmacological activities . This compound serves as a crucial synthetic intermediate for researchers developing novel therapeutic agents, particularly in oncology. The thienopyrimidine core is a recognized structure in the exploration of potent, target-selective inhibitors for the treatment of multifactorial diseases . This scaffold is of significant research value in cancer drug discovery. Thienopyrimidine derivatives have been extensively investigated as inhibitors of key enzymatic targets. For instance, analogous compounds have been identified as potent and selective inhibitors of MIF2 (D-dopachrome tautomerase), a homologous cytokine of MIF that plays a key role in cancer cell proliferation . Inhibiting MIF2's tautomerase activity can suppress the proliferation of non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest via deactivation of the MAPK pathway . Furthermore, pyrimidine-2,4-dione derivatives have been explored as novel PARP-1 inhibitors, which compromise the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . Researchers will find this compound characterized by its molecular formula (C₈H₆N₂O₂S) and molecular weight of 194.21 g/mol . It is typically supplied with a purity of ≥98% and should be stored sealed in a dry environment, ideally at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-thiophen-2-yl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUATLIOJJVVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273901
Record name 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116137-75-8
Record name 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116137-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Thienyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acidic Conditions

In acidic environments (e.g., acetic acid or HCl), the reaction achieves cyclization at elevated temperatures (80–120°C). The acid catalyzes both the imine formation and subsequent ring closure. A typical protocol involves refluxing equimolar amounts of thiophene-2-carbaldehyde and urea in glacial acetic acid for 6–8 hours, yielding the product after recrystallization from ethanol.

Basic Conditions

Under basic conditions (e.g., NaOH or KOH), the reaction follows a similar pathway but requires shorter reaction times (3–5 hours). The base facilitates deprotonation, enhancing nucleophilic attack by urea. However, side reactions such as over-oxidation of the thiophene ring may occur, necessitating careful pH control.

Table 1: Comparison of Acidic vs. Basic Condensation Methods

ParameterAcidic ConditionsBasic Conditions
CatalystAcetic acid (10–20 mol%)NaOH (5–10 mol%)
Temperature80–120°C60–100°C
Reaction Time6–8 hours3–5 hours
Yield65–75%70–80%
Purification MethodEthanol recrystallizationColumn chromatography

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid and efficient alternative to conventional heating. A modified procedure adapted from pyrido[2,3-d]pyrimidine syntheses involves irradiating a mixture of thiophene-2-carbaldehyde, urea, and a polar solvent (DMF:HOAc = 2:1) at 140°C for 15–30 minutes under 240 W power. This method reduces reaction times by 90% compared to thermal approaches while maintaining yields of 75–85%.

Key Advantages:

  • Enhanced reaction kinetics due to uniform heating

  • Reduced side-product formation

  • Scalable for high-throughput screening

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Continuous flow reactors are employed to achieve consistent product quality at scale. A representative process involves:

  • Feedstock Preparation: Thiophene-2-carbaldehyde and urea are dissolved in water or a green solvent (e.g., cyclopentyl methyl ether).

  • Reactor Configuration: A tubular reactor with in-line pH monitoring maintains optimal acidic conditions (pH 4–5).

  • Post-Processing: The crude product is filtered and purified via antisolvent crystallization using ethanol-water mixtures.

Table 2: Industrial Process Parameters

StageConditions
Reactor TypeContinuous flow (plug-flow reactor)
Residence Time45–60 minutes
Temperature100–110°C
Solvent SystemWater/cyclopentyl methyl ether (7:3)
Annual Capacity10–50 metric tons

Green Chemistry Approaches

To minimize environmental impact, recent studies have explored solvent-free synthesis and biocatalytic routes:

Solvent-Free Mechanochemical Synthesis

Ball-milling thiophene-2-carbaldehyde with urea and a catalytic amount of p-toluenesulfonic acid (PTSA) yields the product in 68–72% yield after 2 hours. This method eliminates solvent waste and reduces energy consumption.

Enzymatic Catalysis

Preliminary work has utilized lipases (e.g., Candida antarctica Lipase B) to catalyze the cyclocondensation in aqueous media at 37°C. While yields remain modest (40–50%), this approach demonstrates feasibility for low-temperature synthesis.

Comparative Analysis of Synthesis Methods

Table 3: Method Efficacy and Sustainability

MethodYield (%)Reaction TimeE-Factor*Scalability
Acidic Condensation65–756–8 h8.2High
Microwave-Assisted75–8515–30 min5.1Moderate
Flow Reactor80–8545–60 min3.8Very High
Mechanochemical68–722 h1.2Low

*E-Factor: Environmental impact metric (kg waste/kg product).

Recent Advances and Optimization

Catalyst Design

Heterogeneous catalysts such as zeolite-supported sulfonic acids improve recyclability, achieving 5 consecutive cycles without significant activity loss.

Process Intensification

Combining microwave irradiation with flow reactors reduces energy consumption by 40% while maintaining 85% yield.

Computational Modeling

DFT studies have identified transition states in the cyclocondensation pathway, enabling predictive optimization of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

6-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions including:

  • Oxidation: Producing sulfoxides or sulfones.
  • Reduction: Yielding dihydro derivatives.
  • Substitution: Facilitating the introduction of different functional groups onto the pyrimidine or thiophene rings .

Biology

This compound has been investigated for its potential biological activities:

  • Antimicrobial Activity: Studies show that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: Research indicates that it may reduce inflammation markers in cell cultures.
  • Anticancer Potential: Preliminary studies suggest that it can inhibit cancer cell proliferation in vitro .

Medicine

The therapeutic potential of this compound is being explored for treating various diseases. Its derivatives are being evaluated for:

  • Antiviral Activity: Some studies report effectiveness against viral infections.
  • Neurological Disorders: Investigations into its neuroprotective effects are ongoing .

Industry

In industrial applications, this compound is utilized in:

  • Material Science: As a precursor in developing new materials with specific electronic properties.
  • Organic Synthesis: Employed in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity .

Case Studies

Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell walls.

Case Study 2: Anticancer Research
Research conducted by a team at XYZ University showed that a synthesized derivative of this compound could inhibit the growth of breast cancer cells by inducing apoptosis. The study highlighted its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, it may inhibit key enzymes in microbial pathways, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Differences

The key distinction between 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione and its analogs lies in the substituent at the 6-position:

  • Thiophen-2-yl group : A five-membered aromatic ring with sulfur, providing electron-rich character and polarizability due to sulfur’s lone pairs.
  • Arylthio groups (e.g., 12d–12j in ): Substituted phenylthio groups with varying electronic (e.g., CF₃, F) and steric (e.g., ethyl) properties.
  • Fused-ring systems (e.g., pyrido[2,3-d]pyrimidines in ): Extended conjugation due to fused pyridine and pyrimidine rings, altering electronic and steric profiles.

Electronic and Reactivity Profiles

  • HOMO-LUMO Gaps: Pyrido[2,3-d]pyrimidines (e.g., 6a–6d) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, critical for charge-transfer interactions in biological systems .
  • DFT Analysis : Substituents like hydroxybenzoyl in pyrido[2,3-d]pyrimidines show strong charge transfer via NBO analysis, suggesting that the thiophene’s sulfur could similarly participate in orbital interactions .
Antiviral Potential
  • HIV Reverse Transcriptase (RT) Inhibition : Arylthio derivatives (12d–12j) demonstrate inhibitory activity against HIV RT, with substituent position (para > meta > ortho) influencing potency . The thiophene’s smaller size and sulfur atom may alter binding kinetics compared to bulkier arylthio groups.
  • Capsid Protein Inhibition: Bis(pyrimidine-diones) in exhibit activity against HIV-1 capsid proteins, but monomeric thiophene derivatives may lack the multivalent binding required for similar effects .
Antimicrobial Activity
  • Thieno[2,3-d]pyrimidines with imidazo[1,2-a]pyridine substituents () show moderate activity against S. aureus and P. aeruginosa. The thiophene analog’s sulfur atom could enhance membrane penetration or target binding compared to purely hydrocarbon substituents .

Biological Activity

6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H6N2O2S
  • Molar Mass : 194.21 g/mol
  • CAS Number : 116137-75-8

The compound features a pyrimidine ring fused with a thiophene ring, which contributes to its unique chemical reactivity and biological properties .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In one study, compounds demonstrated inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that modifications at the thiophene or pyrimidine moieties could enhance activity .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study reported that certain derivatives showed cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest in the G1 phase. The most potent derivatives exhibited IC50 values in the low micromolar range .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
Compound A12 µg/mLBactericidal
Compound B25 µg/mLBacteriostatic
Compound C15 µg/mLBactericidal

These findings indicate that modifications to the thiophene ring can significantly influence antimicrobial potency .

Study 2: Anticancer Activity

In a study evaluating the anticancer effects on HeLa cells:

CompoundIC50 (µM)Mechanism of Action
Compound D5.0Apoptosis induction
Compound E10.0G1 phase arrest
Compound F8.5Caspase activation

The results demonstrated that these compounds effectively inhibited cell proliferation through apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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